molecular formula C21H20ClN3O3 B2477085 N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 2320537-79-7

N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2477085
CAS No.: 2320537-79-7
M. Wt: 397.86
InChI Key: OKFITRLUTOTWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dihydropyrimidinyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate and urea under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, modulation of immune responses, and disruption of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
  • N-[(4-fluorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
  • N-[(4-methylphenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-14-24-19(16-4-3-5-18(10-16)28-2)11-21(27)25(14)13-20(26)23-12-15-6-8-17(22)9-7-15/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFITRLUTOTWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.